

In-Depth Technical Guide to IT-139: A Novel Ruthenium-Based Anticancer Compound

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Antitumor agent-139	
Cat. No.:	B12364677	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Summary

IT-139, also known as BOLD-100 or KP1339, is a pioneering ruthenium-based anticancer agent that has shown promise in preclinical and early clinical studies. Its chemical designation is sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)]. Unlike traditional platinum-based chemotherapeutics that primarily target DNA, IT-139 exhibits a distinct mechanism of action centered on the induction of endoplasmic reticulum (ER) stress and immunogenic cell death (ICD). This guide provides a comprehensive overview of the compound's structure, mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Chemical Structure

IT-139 is a coordination complex with a central ruthenium atom in the +3 oxidation state. The ruthenium core is coordinated to four chloride ions and two 1H-indazole ligands in a trans configuration. The complex is a salt with a sodium counter-ion.

Chemical Name: Sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)][1]

Molecular Formula: C14H12Cl4N4NaRu

Molecular Weight: 502.15 g/mol

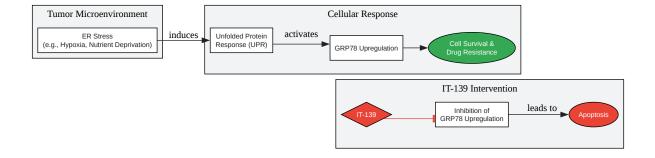


Mechanism of Action

The primary mechanism of action of IT-139 involves the targeting of the 78-kilodalton glucose-regulated protein (GRP78), a key chaperone protein in the endoplasmic reticulum and a master regulator of the unfolded protein response (UPR).[2][3]

1. GRP78 Inhibition and the Unfolded Protein Response:

In the high-stress tumor microenvironment, cancer cells upregulate GRP78 to manage the increased demand for protein folding and to promote survival. IT-139 is believed to be reduced from Ru(III) to the more active Ru(II) species within the reductive environment of the tumor. This activated form then suppresses the stress-induced upregulation of GRP78.[2][4] This inhibition disrupts ER homeostasis, leading to an accumulation of unfolded proteins and overwhelming the cell's adaptive capacity. The resulting sustained ER stress triggers apoptosis, or programmed cell death, in cancer cells. Notably, IT-139 demonstrates a preferential effect on cancer cells over normal cells.



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Caption: IT-139 mechanism of action via GRP78 inhibition.

2. Induction of Immunogenic Cell Death (ICD):







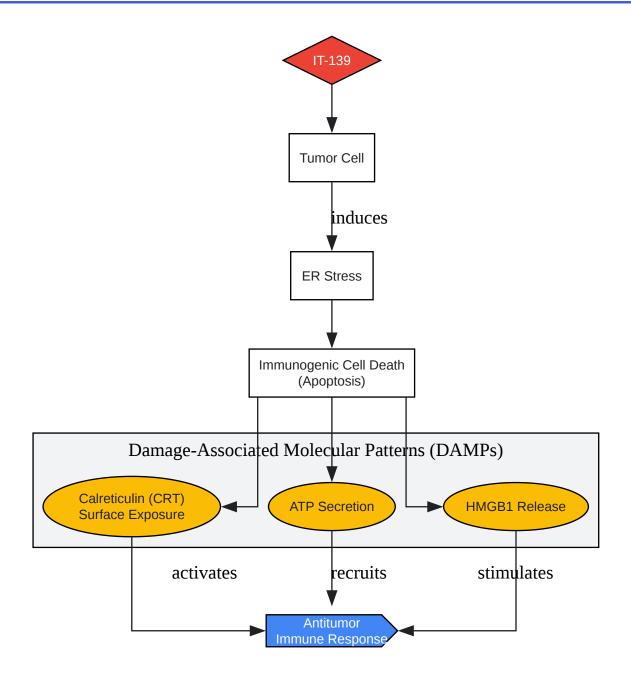
A crucial aspect of IT-139's anticancer activity is its ability to induce immunogenic cell death (ICD). ICD is a form of apoptosis that stimulates an adaptive immune response against tumor cells. This process is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells.

The key hallmarks of ICD induced by IT-139 include:

- Calreticulin (CRT) Exposure: The translocation of CRT from the ER lumen to the cell surface,
 which acts as an "eat-me" signal for dendritic cells.
- HMGB1 Release: The passive release of High Mobility Group Box 1 (HMGB1) from the nucleus of late apoptotic/necrotic cells, which acts as a pro-inflammatory signal.
- ATP Secretion: The active secretion of adenosine triphosphate (ATP) from dying cells, which serves as a "find-me" signal to attract immune cells.

The induction of ICD by IT-139 suggests its potential for synergistic effects when combined with immunotherapy, such as immune checkpoint inhibitors.





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Caption: IT-139-induced immunogenic cell death pathway.

Quantitative Data In Vitro Cytotoxicity

The cytotoxic activity of IT-139 has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.



Cell Line	Cancer Type	Exposure Time (h)	IC50 (μM)	Reference
HCT116	Colon Carcinoma	72	108.9	
HCT116	Colon Carcinoma	3	117.6	
HCT116	Colon Carcinoma	1	182	_
SW480	Colon Carcinoma	72	>250	_
HT29	Colon Carcinoma	72	165.7	_

Preclinical In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the antitumor activity of IT-139.

Tumor Model	Treatment	Dosing Schedule	Tumor Growth Inhibition (%)	Reference
HCT-116 Xenograft	HM-3 (3 mg/kg)	Not Specified	71.5 (by tumor mass)	
HCT-116 Xenograft	HM-3 (12 mg/kg)	Not Specified	59.2 (by tumor mass)	
HCT-116 Xenograft	HM-3 (48 mg/kg)	Not Specified	36.0 (by tumor mass)	
Non-Small Cell Lung Cancer Xenograft	QBI-139 + Cisplatin	15 mg/kg i.p. once weekly	96	

Phase I Clinical Trial Data

A first-in-human, open-label, dose-escalation Phase I study (NCT01415297) of IT-139 was conducted in patients with advanced solid tumors.



Parameter	Value	Referer
Number of Patients	46	
Dose Range	20 - 780 mg/m²	
Maximum Tolerated Dose (MTD)	625 mg/m ²	
Dosing Schedule	Intravenous infusions on days 1, 8, and 15 of a 28-day cycle	-
Pharmacokinetics	First-order linear	-
Objective Response	1 Partial Response (Carcinoid Tumor)	-
Disease Stabilization	9 Stable Diseases	-
Common Adverse Events (≥20%)	Nausea, fatigue, vomiting, anemia, dehydration (mostly ≤grade 2)	-

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of IT-139 on cancer cell lines.

Materials:

- Cancer cell lines
- Complete cell culture medium
- 96-well plates
- IT-139 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
 μL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with
 5% CO₂.
- Compound Treatment: Prepare serial dilutions of IT-139 in complete culture medium. Remove the medium from the wells and add 100 μL of the medium containing different concentrations of IT-139. Include a vehicle control (DMSO).
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for GRP78

This protocol is used to detect changes in GRP78 protein expression following IT-139 treatment.

Materials:

- Cell lysates from IT-139 treated and control cells
- RIPA buffer with protease and phosphatase inhibitors



- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibody (anti-GRP78)
- HRP-conjugated secondary antibody
- Chemiluminescence substrate and imaging system

Procedure:

- Cell Lysis: Treat cells with IT-139 at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-GRP78 antibody overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Calreticulin (CRT) Exposure Assay (Flow Cytometry)

This protocol quantifies the surface exposure of CRT on cells undergoing ICD.



Materials:

- Treated and control cells
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (optional, for intracellular staining control)
- Blocking buffer (e.g., PBS with 1% BSA)
- Primary antibody against CRT
- Fluorochrome-conjugated secondary antibody
- Propidium Iodide (PI) or DAPI for viability staining
- Flow cytometer

Procedure:

- Cell Preparation: After treatment with IT-139, harvest cells and wash with cold PBS.
- Staining: Resuspend cells in blocking buffer and incubate with the primary anti-CRT antibody for 1 hour on ice.
- Secondary Antibody: Wash the cells and resuspend in blocking buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.
- Viability Staining: Wash the cells and resuspend in PBS containing PI or DAPI.
- Flow Cytometry: Analyze the cells on a flow cytometer. Gate on the live cell population (PI/DAPI negative) and quantify the percentage of CRT-positive cells.

HMGB1 Release Assay (ELISA)

This protocol measures the concentration of HMGB1 released into the cell culture supernatant.



Materials:

- Cell culture supernatants from treated and control cells
- HMGB1 ELISA kit
- Microplate reader

Procedure:

- Sample Collection: After treatment, collect the cell culture supernatant and centrifuge to remove any cell debris.
- ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
 - Adding standards and samples to the antibody-pre-coated wells.
 - Incubating with a biotin-conjugated detection antibody.
 - Adding streptavidin-HRP.
 - Adding a substrate solution to develop the color.
 - Stopping the reaction and measuring the absorbance.
- Data Analysis: Calculate the concentration of HMGB1 in the samples based on the standard curve.

ATP Secretion Assay (Luminescence)

This protocol quantifies the amount of ATP released into the extracellular medium.

Materials:

- Cell culture supernatants from treated and control cells
- ATP luminescent assay kit (containing luciferase and luciferin)



Luminometer

Procedure:

- Sample Collection: After treatment, collect the cell culture supernatant.
- Assay: Perform the ATP assay according to the manufacturer's instructions. This generally involves:
 - Adding the ATP-releasing reagent to the samples.
 - Adding the luciferase/luciferin reagent.
 - Measuring the luminescence immediately in a luminometer.
- Data Analysis: Calculate the concentration of ATP in the samples based on an ATP standard curve.

Conclusion

IT-139 is a promising ruthenium-based anticancer compound with a novel mechanism of action that distinguishes it from traditional chemotherapies. Its ability to inhibit GRP78 and induce immunogenic cell death provides a strong rationale for its continued development, both as a monotherapy and in combination with other anticancer agents, particularly immunotherapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in furthering the understanding and clinical application of this innovative therapeutic candidate.

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- To cite this document: BenchChem. [In-Depth Technical Guide to IT-139: A Novel Ruthenium-Based Anticancer Compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364677#it-139-ruthenium-based-anticancer-compound-structure]

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